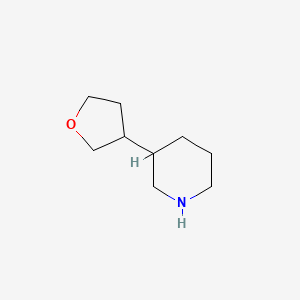![molecular formula C24H20INO4 B12313753 (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)
(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-iodophenyl)propanoic acid: is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an iodophenyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-iodophenyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Iodination: The phenyl ring is iodinated using iodine and a suitable oxidizing agent.
Coupling Reaction: The protected amino acid is coupled with the iodinated phenyl group using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesizers and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group.
Reduction: Reduction reactions can target the carbonyl group or the iodophenyl group.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include iodophenyl ketones or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Fmoc group is widely used in peptide synthesis to protect amino groups.
Biology
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules.
Labeling: The iodophenyl group can be used for radiolabeling in biological assays.
Medicine
Drug Development: The compound can serve as a building block for the synthesis of pharmaceutical compounds.
Diagnostic Imaging: The iodophenyl group can be used in the development of imaging agents for techniques like PET (positron emission tomography).
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Catalysis: The compound can be used as a ligand in catalytic reactions.
Mechanism of Action
The mechanism of action of (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-iodophenyl)propanoic acid depends on its application. In bioconjugation, the compound forms stable covalent bonds with biomolecules. In radiolabeling, the iodophenyl group allows for the incorporation of radioactive iodine, which can be detected using imaging techniques. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid: Similar structure but lacks the iodine atom.
(3R)-3-{[(tert-Butoxycarbonyl)amino]-3-(3-iodophenyl)propanoic acid: Uses a different protecting group (Boc) instead of Fmoc.
(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid: Iodine atom is in a different position on the phenyl ring.
Uniqueness
The presence of the Fmoc protecting group and the iodophenyl group makes (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-iodophenyl)propanoic acid unique. The Fmoc group is particularly useful in peptide synthesis, while the iodophenyl group allows for radiolabeling and other specialized applications.
Properties
Molecular Formula |
C24H20INO4 |
|---|---|
Molecular Weight |
513.3 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
InChI Key |
SKTSPSIMLVUKHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12313672.png)




![(alphaZ)-alpha-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide](/img/structure/B12313706.png)
![Methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate](/img/structure/B12313717.png)
![3-[(Carbamoyloxy)methyl]-7-[2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12313725.png)






